1,3,5-Trideuterio-2-deuteriooxybenzene
Description
Molecular Structure Analysis
The molecular structure of 1,3,5-Trideuterio-2-deuteriooxybenzene can be represented by the InChI stringInChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D/hD
. This compound has a topological polar surface area of 20.2 Ų, a heavy atom count of 7, and an isotope atom count of 4 . Physical And Chemical Properties Analysis
1,3,5-Trideuterio-2-deuteriooxybenzene has a molecular weight of 98.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 98.066971794 g/mol .Scientific Research Applications
Electronic Structure Studies
1,3,5-Trideuterio-2-deuteriooxybenzene and its analogs have been studied for their electronic structures. For instance, Gilbert, Sauvageau, and Sandorfy (1972) investigated the photoelectron and vacuum-ultraviolet absorption spectra of 1,3,5-trifluorobenzene and its fully deuterated analog, observing significant differences in their vibrational fine structures compared to benzene (Gilbert, Sauvageau, & Sandorfy, 1972).
Photodecomposition Studies
The photodecomposition of 1,3,5-trinitrobenzene in toluene and their deuterated analogues was probed by Menapace and Marlin (1990) using electron spin resonance spectroscopy. This research provided insights into the primary radicals involved in the decomposition process (Menapace & Marlin, 1990).
Molecular Complex Studies
Infrared studies conducted by Norris and Shurvell (1969) explored the interactions of 1,3,5-trinitrobenzene and its deuterated version with cyanide ion in various solvents. This research helped in understanding the fundamental modes of the molecular complex (Norris & Shurvell, 1969).
Hydrogen Bonding Dynamics
Stride (2015) investigated hydrogen bonding and methyl group dynamics in molecular complexes involving hexamethylbenzene and 1,3,5-tricyanobenzene, utilizing deuterated compounds for direct comparisons and insights into hydrogen bonding changes (Stride, 2015).
Nuclear Magnetic Resonance Studies
Bates et al. (1987) utilized proton and deuteron nuclear magnetic resonance to study orientational order in liquid crystalline mixtures containing deuterated solutes. This research provided valuable data on molecular order parameters in such mixtures (Bates et al., 1987).
Catalyst Research
The role of scandium trifluoromethanesulfonate as a catalyst in the hydrogen/deuterium exchange of 1,3,5-trimethoxybenzene was explored by Castellani, Perotti, Scrivanti, and Vidari (2000). This study provided evidence for the formation of a transient arylscandium species (Castellani, Perotti, Scrivanti, & Vidari, 2000).
properties
IUPAC Name |
1,3,5-trideuterio-2-deuteriooxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-FYPISFBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])O[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584388 | |
Record name | (O,2,4,6-~2~H_4_)Phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trideuterio-2-deuteriooxybenzene | |
CAS RN |
80441-87-8 | |
Record name | (O,2,4,6-~2~H_4_)Phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80441-87-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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